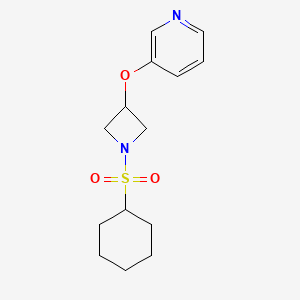
7-Fluoro-2-methylisatoicanhydride
Overview
Description
7-Fluoro-2-methylisatoicanhydride (FMIA) is a fluorinated organic compound that has been widely studied for its potential applications in various scientific fields. FMIA is a versatile compound that can be used as a reagent in synthetic organic chemistry, as a catalyst in biochemistry, and as a drug in pharmacology.
Scientific Research Applications
7-Fluoro-2-methylisatoicanhydride is a versatile compound that has a wide range of applications in scientific research. It has been used as a reagent for the synthesis of various organic compounds, as a catalyst for the synthesis of peptides and proteins, and as a drug for the treatment of various diseases. It has also been used to study the structure and function of proteins, to study the structure of DNA, and to study the structure and function of enzymes.
Mechanism of Action
The mechanism of action of 7-Fluoro-2-methylisatoicanhydride is not fully understood. However, it is believed that 7-Fluoro-2-methylisatoicanhydride binds to certain proteins, such as enzymes, and modifies their structure and function. It is also believed that 7-Fluoro-2-methylisatoicanhydride binds to DNA and modifies its structure and function. In addition, 7-Fluoro-2-methylisatoicanhydride has been shown to inhibit the activity of certain enzymes, such as proteases, which may explain its ability to modulate the activity of proteins.
Biochemical and Physiological Effects
7-Fluoro-2-methylisatoicanhydride has been shown to have a variety of biochemical and physiological effects. In vitro, 7-Fluoro-2-methylisatoicanhydride has been shown to inhibit the activity of certain enzymes, such as proteases, and to modulate the activity of proteins. In vivo, 7-Fluoro-2-methylisatoicanhydride has been shown to inhibit the growth of certain types of cancer cells, to reduce inflammation, and to reduce oxidative stress. In addition, 7-Fluoro-2-methylisatoicanhydride has been shown to have anti-inflammatory, anti-oxidant, and anti-tumor effects.
Advantages and Limitations for Lab Experiments
The main advantage of using 7-Fluoro-2-methylisatoicanhydride in lab experiments is its versatility. It can be used as a reagent for the synthesis of various organic compounds, as a catalyst for the synthesis of peptides and proteins, and as a drug for the treatment of various diseases. In addition, 7-Fluoro-2-methylisatoicanhydride is relatively easy to synthesize and is relatively inexpensive. However, 7-Fluoro-2-methylisatoicanhydride is also toxic and should be handled with caution.
Future Directions
There are a number of potential future directions for the use of 7-Fluoro-2-methylisatoicanhydride. These include its use in the synthesis of new drugs, its use as a drug delivery system, its use as a therapeutic agent, its use as a diagnostic tool, and its use as a research tool. In addition, further research is needed to better understand the mechanism of action of 7-Fluoro-2-methylisatoicanhydride and to develop new and improved synthesis methods. Finally, further research is needed to explore the potential therapeutic applications of 7-Fluoro-2-methylisatoicanhydride and to develop new and improved methods for its delivery.
properties
IUPAC Name |
7-fluoro-1-methyl-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO3/c1-11-7-4-5(10)2-3-6(7)8(12)14-9(11)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNYABUCCNUIIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)F)C(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-2-methylisatoicanhydride | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,6S)-7-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B2392968.png)
![3,5-dimethoxy-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2392971.png)

![2-Chloro-1-(3,4-dihydro-1H-pyrazino[1,2-a]indol-2-yl)ethanone](/img/structure/B2392974.png)
![2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamide](/img/structure/B2392975.png)

![8-Oxa-1-azaspiro[4.5]decan-3-ylmethanol](/img/structure/B2392979.png)


![3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2392984.png)


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2392990.png)
![8-Amino-3-methyl-1,3-diazaspiro[4.5]decane-2,4-dione;hydrochloride](/img/structure/B2392991.png)